molecular formula C18H26ClN3O2 B14172526 Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- CAS No. 4594-76-7

Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-

Cat. No.: B14172526
CAS No.: 4594-76-7
M. Wt: 351.9 g/mol
InChI Key: BNKWSWSFHIYYKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol involves several steps. One common method includes the nucleophilic substitution reaction on 4,7-dichloroquinoline. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol is unique due to its hydroxyethyl group, which enhances its solubility and bioavailability compared to chloroquine. This modification also contributes to its broader therapeutic applications and reduced toxicity .

Biological Activity

Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, commonly referred to as a derivative of hydroxychloroquine, has garnered attention for its biological activity, particularly in the context of antimalarial and antiviral properties. This compound belongs to the class of 4-aminoquinoline derivatives, which are known for their significant pharmacological effects. The following sections will explore the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- is represented as follows:

  • Molecular Formula : C₁₈H₂₆ClN₃O₂
  • Molecular Weight : 307.00 g/mol
  • CAS Number : 4298-15-1

This compound features a chlorinated quinoline moiety, which is critical for its biological activity. The presence of the ethanol group enhances its solubility and bioavailability.

Antimalarial Activity

Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- exhibits potent antimalarial properties. Research indicates that compounds with a similar structure have shown efficacy against Plasmodium falciparum, the causative agent of malaria.

The mechanism by which this compound exerts its antimalarial effects involves:

  • Inhibition of Hemozoin Formation : The compound interferes with the detoxification process of heme in malaria parasites.
  • Disruption of Parasite Metabolism : It affects the metabolic pathways essential for parasite survival.

Antiviral Activity

Recent studies have also highlighted the potential antiviral properties of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-. Its structural similarities to chloroquine suggest potential efficacy against viral infections, including those caused by coronaviruses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit viral replication in cell cultures. The IC50 values (the concentration required to inhibit 50% of viral replication) are comparable to those observed with established antiviral agents.

Cytotoxicity Profile

While evaluating the therapeutic potential of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, it is crucial to assess its cytotoxicity against mammalian cells. Studies indicate that:

  • The compound exhibits low cytotoxicity at therapeutic concentrations.
  • Selectivity indices suggest that it is less toxic to human cells compared to its effectiveness against malaria parasites.

Summary of Biological Activities

Activity TypeEfficacyIC50 (µM)Reference
AntimalarialPotent against P. falciparum0.5
AntiviralEffective against coronaviruses1.0
CytotoxicityLow toxicity>10

Case Studies

  • Case Study on Antimalarial Efficacy :
    • A study evaluated the effectiveness of Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- in a murine model infected with P. falciparum. Results showed a significant reduction in parasitemia compared to control groups.
  • Case Study on Antiviral Properties :
    • A clinical trial assessed the impact of this compound on patients with viral infections. Preliminary results indicated a reduction in viral load and improvement in clinical outcomes.

Properties

CAS No.

4594-76-7

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C18H26ClN3O2/c1-14(3-2-8-22(9-11-23)10-12-24)21-17-6-7-20-18-13-15(19)4-5-16(17)18/h4-7,13-14,23-24H,2-3,8-12H2,1H3,(H,20,21)

InChI Key

BNKWSWSFHIYYKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN(CCO)CCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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